フェルバム

概要

説明

科学的研究の応用

Ferbam has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various analytical methods, including spectrophotometric determination.

Biology: Employed in studies related to plant pathology and fungicide efficacy.

Medicine: Investigated for its potential use in antifungal treatments.

Industry: Utilized in agriculture to protect crops from fungal diseases.

作用機序

Target of Action

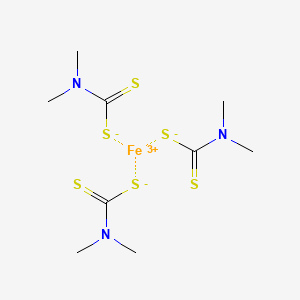

Ferbam, chemically known as iron tris(dimethyldithiocarbamate), is a broad-spectrum fungicide . It is primarily targeted towards a variety of fungal diseases in fruit trees, small fruits and berries, potatoes, ornamentals, conifers, and tobacco .

Mode of Action

Ferbam interacts with its targets through a process that involves the spontaneous cleavage of their metal–sulfur bonds to produce the dimethyldithiocarbamate ion, which then assembles on the substrate surface . This interaction is crucial for the fungicidal activity of Ferbam.

Biochemical Pathways

It is known that ferbam and other dithiocarbamates share a common mechanism of toxicity . This mechanism is associated with the release of carbon disulfide (CS2), a causative agent for peripheral neuropathy .

Pharmacokinetics

It is known that ferbam has low acute toxicity via oral and dermal routes, and moderate acute toxicity via the inhalation route of exposure . It is also a slight eye or skin irritant, and a weak dermal sensitizer .

Result of Action

The molecular and cellular effects of Ferbam’s action primarily manifest as its fungicidal activity. By interacting with its fungal targets, Ferbam inhibits their growth and proliferation, thereby controlling the spread of fungal diseases in various crops .

Action Environment

Ferbam’s action, efficacy, and stability can be influenced by environmental factors. It has a moderate aqueous solubility and a low volatility . It is moderately toxic to birds, bees, and algae but more so to fish . Therefore, the environmental conditions can significantly impact the effectiveness and safety of Ferbam’s use.

生化学分析

Biochemical Properties

Ferbam plays a significant role in biochemical reactions due to its chelating properties. It interacts with enzymes containing copper, iron, zinc, or thiol groups, inhibiting their activity . This interaction is crucial for its fungicidal action, as it disrupts the normal metabolic processes of the target fungi. Ferbam’s ability to form complexes with metal ions is a key aspect of its biochemical properties .

Cellular Effects

Ferbam affects various types of cells and cellular processes. It influences cell function by inhibiting enzymes that are essential for cellular metabolism. This inhibition can lead to disruptions in cell signaling pathways, gene expression, and overall cellular metabolism . In fungi, this results in the inhibition of growth and reproduction, effectively controlling fungal infections.

Molecular Mechanism

At the molecular level, Ferbam exerts its effects through binding interactions with biomolecules. It inhibits enzymes by chelating metal ions that are essential for their catalytic activity . This inhibition can lead to changes in gene expression and metabolic pathways, ultimately resulting in the death of the target fungi. Ferbam’s ability to disrupt enzyme function is a critical aspect of its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferbam can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ferbam can degrade into various metabolites, which may have different levels of activity and toxicity . Long-term exposure to Ferbam can lead to cumulative effects on cellular function, including potential impacts on enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of Ferbam vary with different dosages in animal models. At low doses, Ferbam may have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve the desired fungicidal activity. Exceeding this threshold can result in toxic effects, including potential impacts on liver and kidney function .

Metabolic Pathways

Ferbam is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . This inhibition can lead to changes in the levels of metabolites, which can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

Within cells and tissues, Ferbam is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation within specific cellular compartments . The distribution of Ferbam within tissues can affect its overall activity and effectiveness as a fungicide.

Subcellular Localization

Ferbam’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell . Understanding the subcellular localization of Ferbam is important for elucidating its mechanism of action and potential effects on cellular function.

準備方法

Synthetic Routes and Reaction Conditions: Ferbam is synthesized by reacting dimethylamine with carbon disulfide under alkaline conditions to form dimethyldithiocarbamate. This intermediate is then reacted with ferric chloride to produce ferbam .

Industrial Production Methods: In industrial settings, ferbam is produced by mixing dimethylamine and carbon disulfide in the presence of sodium hydroxide to form sodium dimethyldithiocarbamate. This compound is then reacted with ferric chloride to yield ferbam .

化学反応の分析

Types of Reactions: Ferbam undergoes various chemical reactions, including decomposition, complexation, and hydrolysis. It decomposes in the presence of hot mineral acids to form amine and carbon disulfide .

Common Reagents and Conditions:

Decomposition: Hot mineral acids are used to decompose ferbam into amine and carbon disulfide.

Complexation: Ferbam can form complexes with metals such as copper and molybdenum.

Major Products Formed:

Decomposition Products: Amine and carbon disulfide.

Complexation Products: Copper dimethyldithiocarbamate and molybdenum dimethyldithiocarbamate.

類似化合物との比較

Ziram: Zinc dimethyldithiocarbamate

Thiram: Tetramethylthiuram disulfide

Maneb: Manganese ethylenebis(dithiocarbamate)

Ferbam’s unique ability to form stable complexes with iron and its broad-spectrum fungicidal activity make it a valuable tool in agricultural and scientific research .

特性

CAS番号 |

14484-64-1 |

|---|---|

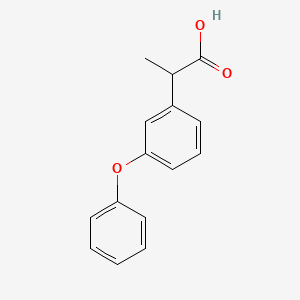

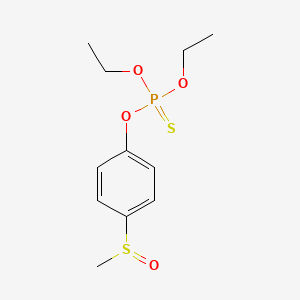

分子式 |

C9H18FeN3S6 C9H18FeN3S6 ((CH3)2NCS2)3Fe |

分子量 |

416.5 g/mol |

IUPAC名 |

N,N-dimethylcarbamodithioate;iron(3+) |

InChI |

InChI=1S/3C3H7NS2.Fe/c3*1-4(2)3(5)6;/h3*1-2H3,(H,5,6);/q;;;+3/p-3 |

InChIキー |

WHDGWKAJBYRJJL-UHFFFAOYSA-K |

SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Fe+3] |

正規SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Fe+3] |

外観 |

Solid powder |

沸点 |

Decomposes (NIOSH, 2024) decomposes Decomposes |

Color/Form |

Black or dark-colored fluffy powder Black solid or powder Dark brown to black solid. |

密度 |

approx 0.6 kg/L |

melting_point |

greater than 356 °F (Decomposes) (NIOSH, 2024) 180 °C >356 °F (decomposes) >356 °F (Decomposes) |

Key on ui other cas no. |

14484-64-1 |

物理的記述 |

Ferbam is a dark brown to black odorless solid. Used as a fungicide. (NIOSH, 2024) Dark brown to black, odorless solid. [fungicide]; [NIOSH] ODOURLESS BLACK CRYSTALLINE POWDER. Dark brown to black, odorless solid. Dark brown to black, odorless solid. [fungicide] |

ピクトグラム |

Irritant; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

Tends to decompose on prolonged storage or exposure to heat and moisture. Stable to storage in closed containers. Unstable to ... lime. |

溶解性 |

0.01 % (NIOSH, 2024) Usually readily dispersible but very slightly soluble in water Soluble in Me2CO3, trichlormethane, pyridene, and acetonitrile In water, 130 mg/L at 25 °C Solubility in water: none 0.01% |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ferbam Ferbam 76 ferric dimethyldithiocarbamate iron N,N-dimethyldithiocarbamate |

蒸気圧 |

0 mmHg (approx) (NIOSH, 2024) Negligible 0 mmHg (approx) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ferbam exert its fungicidal activity?

A1: While the exact mechanism remains partially unclear, research suggests that Ferbam disrupts vital metabolic processes in fungi. Studies on Xanthomonas oryzae show that Ferbam significantly inhibits lipid biosynthesis. [] This disruption is particularly notable in the incorporation of acetate, pyruvate, and phosphate into lipids, essential components of cell membranes and energy storage. [] Additionally, Ferbam appears to interfere with the incorporation of nucleosides into nucleic acids, though the specific steps affected require further investigation. []

Q2: What is the molecular formula and weight of Ferbam?

A2: Ferbam has a molecular formula of C6H12FeN3S6 and a molecular weight of 408.41 g/mol.

Q3: Are there specific spectroscopic techniques used to identify Ferbam?

A4: Yes, several spectroscopic techniques can be used to characterize Ferbam. Surface-enhanced Raman spectroscopy (SERS) has proven particularly valuable, offering high sensitivity and selectivity for detecting Ferbam in various matrices, including food and environmental samples. [, , , ]

Q4: How stable is Ferbam under different storage conditions?

A4: The stability of Ferbam can be influenced by factors like temperature, humidity, and exposure to light. While specific data on Ferbam's stability under various conditions might be limited in these papers, research on similar dithiocarbamate fungicides suggests that they are generally susceptible to degradation under prolonged exposure to heat, moisture, and UV light.

Q5: Does Ferbam exhibit any catalytic properties?

A5: The provided research papers primarily focus on Ferbam's fungicidal activity and do not delve into potential catalytic properties.

Q6: Have computational methods been applied to study Ferbam?

A7: While the provided research papers predate the widespread use of modern computational methods, recent studies demonstrate the application of techniques like density functional theory (DFT) to investigate the interaction of Ferbam with metal surfaces in the context of SERS detection. []

Q7: What are some common formulation strategies for Ferbam?

A9: Ferbam is typically formulated as a wettable powder (WP) for agricultural use, such as Ferbam 76WP. [, ] These formulations often include inert ingredients that aid in dispersibility, handling, and application.

Q8: Are there specific safety regulations regarding the use and handling of Ferbam?

A8: Yes, due to its potential toxicity, Ferbam is subject to safety regulations. The exact regulations vary depending on the country and application. Users should consult their local regulatory agencies and material safety data sheets (MSDS) for comprehensive information.

Q9: What are the known toxicological effects of Ferbam?

A11: Studies indicate that high doses of Ferbam can cause central nervous system stimulation followed by depression and alopecia in rodents. [] Chronic exposure in rats' diets affected growth, shortened lifespan, and led to neurological changes. [] These studies highlight the importance of careful handling and adherence to safety guidelines when working with Ferbam.

Q10: How is Ferbam typically quantified in various matrices?

A12: Several analytical techniques have been employed for Ferbam quantification. Spectrophotometry, often coupled with complexation reactions using reagents like phenylfluorone, bathophenanthroline, or 1,10-phenanthroline, has been widely used for its determination in formulations, grains, and fruits. [, , , , ] More recently, techniques like capillary electrophoresis (CE) and SERS offer increased sensitivity and selectivity for analyzing Ferbam in complex matrices. [, , ]

Q11: How does solid-phase microextraction coupled with SERS improve Ferbam detection?

A13: This method utilizes a SPME substrate made with ZnO nanomaterials to extract Ferbam from a sample solution. [] Following extraction, SERS analysis, enabled by adding gold nanoparticles, allows for sensitive and rapid quantification of the fungicide. []

Q12: What is the environmental fate of Ferbam?

A14: While specific details might be limited in the provided research, dithiocarbamates like Ferbam are known to degrade in the environment through processes like photolysis, hydrolysis, and microbial degradation. [] The degradation products and their potential environmental impact require further investigation.

Q13: What is the solubility of Ferbam in common solvents?

A15: Ferbam exhibits limited solubility in water but is soluble in organic solvents like chloroform and acetone. [, , ] This characteristic influences its formulation and application, as well as its fate and behavior in the environment.

Q14: What are some alternatives to Ferbam for controlling fungal diseases?

A16: The research highlights several fungicides tested alongside Ferbam, providing insights into potential alternatives. For instance, in controlling scab on citrus, benomyl, captafol, and chlorothalonil demonstrated varying levels of efficacy. [] Similarly, in managing Easter lily diseases, PCNB in combination with Ferbam proved more effective than either fungicide alone. [, ] The choice of an alternative depends on the specific pathogen, crop, and regulatory considerations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。